6-(Aminomethyl)picolinic acid hydrochloride chemical structure and properties
6-(Aminomethyl)picolinic acid hydrochloride chemical structure and properties
Structure, Synthesis, and Applications in Drug Discovery
Executive Summary
6-(Aminomethyl)picolinic acid hydrochloride (6-AMPA-HCl) is a bifunctional pyridine scaffold widely utilized in medicinal chemistry as a pharmacophore for metalloenzyme inhibition and as a semi-rigid linker in fragment-based drug design (FBDD). Distinguished by its ability to form tridentate coordination complexes with divalent metal ions (Zn²⁺, Fe²⁺), this compound serves as a critical building block for developing matrix metalloproteinase (MMP) inhibitors and histone demethylase modulators.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and application strategies.[1]
Part 1: Chemical Identity & Structural Analysis
Nomenclature and Identifiers
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IUPAC Name: 6-(Aminomethyl)pyridine-2-carboxylic acid dihydrochloride[1][2]
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Common Name: 6-(Aminomethyl)picolinic acid hydrochloride[1][2]
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Molecular Formula: C₇H₈N₂O₂[1][2] · xHCl (typically 2HCl for stability)
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Molecular Weight:
Structural Pharmacophore
The molecule features a 2,6-disubstituted pyridine ring.[1] The orthogonality of the carboxylic acid (position 2) and the primary amine (position 6) creates a "pincer" geometry.
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Acidic Domain (C2): The carboxylic acid acts as a hydrogen bond acceptor/donor and a hard ligand for metal coordination.[1]
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Basic Domain (C6): The aminomethyl arm provides rotational freedom, allowing the primary amine to engage in electrostatic interactions or hydrogen bonding within an enzyme pocket.[1]
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Pyridine Core: Acts as a scaffold that modulates pKa and lipophilicity (LogP).[1]
Physicochemical Properties Table[1]
| Property | Value / Description | Relevance |
| Appearance | White to off-white crystalline powder | Purity indicator; colored impurities often indicate oxidation of the amine.[1] |
| Solubility | >50 mg/mL in Water; Soluble in DMSO | High aqueous solubility aids in biological assay formulation.[1] |
| Melting Point | >200°C (Decomposes) | High lattice energy typical of zwitterionic amino acid salts.[1] |
| pKa (Calc.) | pKa₁ ≈ 2.1 (COOH), pKa₂ ≈ 8.8 (NH₃⁺) | Exists as a zwitterion at physiological pH (7.4), affecting membrane permeability.[1] |
| Hygroscopicity | Moderate | The HCl salt is hygroscopic; requires storage under desiccant.[1] |
Part 2: Synthesis & Manufacturing Protocols
Retrosynthetic Analysis
The most robust synthetic route avoids the direct handling of highly reactive chloromethyl intermediates by utilizing a nitrile reduction strategy.[1] This approach minimizes the formation of dimer impurities.[1]
Pathway Logic:
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Starting Material: 2,6-Dimethylpyridine (2,6-Lutidine) or 6-Methylpicolinonitrile.[1]
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Oxidation: Selective oxidation of one methyl group to the acid (or use of the cyano-ester).[1]
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Reduction: Chemoselective reduction of the nitrile to the primary amine without reducing the pyridine ring.[1]
Validated Laboratory Synthesis Protocol
Target: 10g Batch of 6-(Aminomethyl)picolinic acid dihydrochloride.
Step 1: Synthesis of Methyl 6-cyanopicolinate
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Reagents: Methyl 6-chloropicolinate, Zn(CN)₂, Pd(PPh₃)₄ (Catalyst), DMF.[1]
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Protocol:
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Charge a flask with Methyl 6-chloropicolinate (1 equiv) and Zn(CN)₂ (0.6 equiv) in dry DMF.
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Degas with Argon for 15 min. Add Pd(PPh₃)₄ (5 mol%).[1]
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Heat to 90°C for 4 hours. Monitor by TLC (EtOAc/Hexane).[1]
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Workup: Cool, dilute with water, extract with EtOAc. Wash organic layer with 1M HCl (to remove pyridine traces) and brine.[1] Dry over MgSO₄ and concentrate.
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Yield: Expect ~85% as a white solid.
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Step 2: Hydrogenation and Hydrolysis (The "One-Pot" Deprotection)
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Reagents: Methyl 6-cyanopicolinate, Pd/C (10%), H₂ (g), MeOH, conc. HCl.
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Protocol:
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Dissolve the nitrile intermediate in MeOH (10 vol).
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Add concentrated HCl (3 equiv) to protonate the resulting amine immediately, preventing secondary amine formation (dimerization).[1]
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Add 10% Pd/C (10 wt%).[1]
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Hydrogenate at 30 psi H₂ for 6 hours at RT.
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Filtration: Filter catalyst through Celite under Nitrogen (Caution: Pyrophoric catalyst).
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Hydrolysis: Add water to the filtrate and reflux for 2 hours to hydrolyze the methyl ester.
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Isolation: Evaporate solvent to dryness. Recrystallize the residue from EtOH/Et₂O to yield the dihydrochloride salt.[1]
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Synthesis Pathway Diagram
Caption: Chemoselective synthesis via Palladium-catalyzed cyanation followed by acid-mediated hydrogenation.
Part 3: Applications in Medicinal Chemistry[4]
Metalloproteinase Inhibition (MMP & JmjC)
The 6-AMPA scaffold acts as a "zinc-binding group" (ZBG).[1] Unlike hydroxamic acids, which often suffer from poor pharmacokinetics and non-selectivity, the picolinic acid moiety offers a more tunable profile.[1]
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Mechanism: The pyridine nitrogen and the carboxylate oxygen coordinate to the catalytic Zinc ion.[1] The 6-aminomethyl arm extends into the S1' pocket, allowing for specific interactions with backbone residues.[1]
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Design Strategy: Derivatize the 6-amino group with hydrophobic acyl chlorides or sulfonyl chlorides to probe the hydrophobic sub-pockets of the enzyme.[1]
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<230 Da) and high solubility, 6-AMPA-HCl is an ideal fragment for:
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Soak-in Crystallography: High solubility allows high-concentration soaking of protein crystals.[1]
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Linker Utility: It serves as a semi-rigid linker that constrains the geometry between two pharmacophores better than a flexible alkyl chain.[1]
Coordination Mode Diagram
Caption: Bidentate/Tridentate binding mode of 6-AMPA to a catalytic Zinc center.
Part 4: Analytical Characterization & Handling
Quality Control Protocols
To ensure the integrity of the salt form (preventing disproportionation to the zwitterion), specific analytical conditions are required.
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¹H NMR (D₂O, 400 MHz):
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δ 8.15 (d, 1H, Py-H3)
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δ 8.05 (t, 1H, Py-H4)
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δ 7.65 (d, 1H, Py-H5)
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δ 4.45 (s, 2H, CH₂-NH₂)
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Note: The acidic protons (COOH, NH₃⁺) exchange with D₂O and are not visible.
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HPLC Method:
Handling and Stability
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Storage: Store at 2-8°C under Argon. The hydrochloride salt is hygroscopic.[1]
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Stability: Stable in solid form for >2 years. In solution, avoid basic pH (>9) for prolonged periods to prevent oxidative degradation of the primary amine.[1]
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Safety: Irritant to eyes and skin.[1][3][4] The dihydrochloride is acidic; handle with gloves and eye protection.[1]
References
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Sigma-Aldrich. 6-(Aminomethyl)picolinic acid dihydrochloride Product Specification. Merck KGaA.[1] Link
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Fluorochem. Product Analysis: 6-(Aminomethyl)picolinic acid dihydrochloride. Link
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PubChem. Picolinic Acid Derivatives and Pharmacology. National Library of Medicine.[1] Link
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BenchChem. Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. Link
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National Institutes of Health (PMC). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Link
